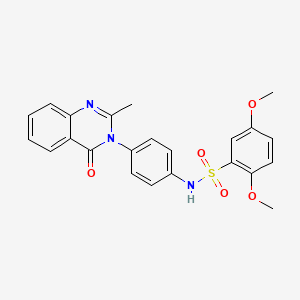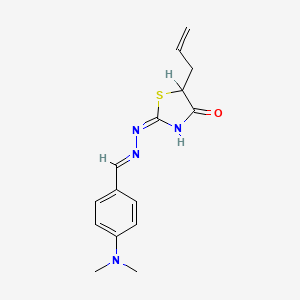![molecular formula C22H24N4O3 B2439148 1-Oxo-1,2-dihydrophthalazin-4-yl-[3-Nitro-4-(4-Propylpiperidin-1-yl)phenyl]keton CAS No. 882000-13-7](/img/structure/B2439148.png)
1-Oxo-1,2-dihydrophthalazin-4-yl-[3-Nitro-4-(4-Propylpiperidin-1-yl)phenyl]keton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a piperidine ring, a nitro group, and a dihydrophthalazinone moiety
Wissenschaftliche Forschungsanwendungen
4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by the introduction of the piperidine ring through nucleophilic substitution. The final step often involves the formation of the dihydrophthalazinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Wirkmechanismus
The mechanism of action of 4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Nitro Compounds: Similar to other nitro-containing compounds, it can undergo reduction to form amines.
Dihydrophthalazinone Derivatives: Compounds with similar dihydrophthalazinone structures are explored for their pharmacological properties.
Uniqueness
4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[3-nitro-4-(4-propylpiperidin-1-yl)phenyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-2-5-15-10-12-25(13-11-15)19-9-8-16(14-20(19)26(28)29)21-17-6-3-4-7-18(17)22(27)24-23-21/h3-4,6-9,14-15H,2,5,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSKRXAUWRHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine](/img/structure/B2439068.png)


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)


![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)
![N-(2,6-difluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2439085.png)
![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)

